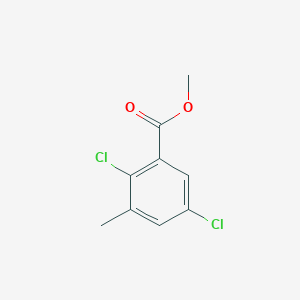

Methyl 2,5-dichloro-3-methylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2,5-dichloro-3-methylbenzoate: is an organic compound with the molecular formula C9H8Cl2O2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 3 is replaced by a methyl group. The carboxylic acid group is esterified with methanol, forming the methyl ester. This compound is used in various chemical syntheses and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

-

Esterification Reaction:

Starting Material: 2,5-dichloro-3-methylbenzoic acid

Reagents: Methanol, sulfuric acid (as a catalyst)

Conditions: The reaction mixture is heated under reflux, allowing the esterification to proceed, forming methyl 2,5-dichloro-3-methylbenzoate.

-

Industrial Production Methods:

Large-Scale Esterification: Similar to the laboratory method, but scaled up with continuous distillation to remove water and drive the reaction to completion.

Purification: The product is purified by distillation or recrystallization to obtain a high-purity compound.

Analyse Chemischer Reaktionen

Types of Reactions:

-

Substitution Reactions:

Reagents: Nucleophiles such as amines or thiols

Conditions: Typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.

Products: Substituted derivatives where the chlorine atoms are replaced by the nucleophile.

-

Reduction Reactions:

Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Conditions: Carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol.

Products: Reduced derivatives, potentially converting the ester group to an alcohol.

-

Oxidation Reactions:

Reagents: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Conditions: Typically performed in acidic or basic aqueous solutions.

Products: Oxidized derivatives, potentially converting the methyl group to a carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Methyl 2,5-dichloro-3-methylbenzoate serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals due to its unique structural properties that facilitate further chemical transformations .

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties : Studies have shown that it possesses antimicrobial and antifungal activities against various strains, making it a candidate for therapeutic applications. Its halogen substituents enhance its lipophilicity, improving its interaction with biological membranes .

- Mechanism of Action : The compound interacts with specific cellular targets such as enzymes or receptors, potentially leading to the inhibition or activation of critical biochemical pathways involved in microbial survival .

Environmental Applications

The degradation of methyl benzoates by microbial strains has been studied extensively. For instance, Burkholderia cepacia has been isolated for its ability to utilize methyl benzoates as a carbon source, highlighting potential bioremediation applications for contaminated environments .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| C. albicans | 18 |

Case Study 2: Biodegradation Potential

Research involving Burkholderia cepacia demonstrated the complete degradation of methyl benzoate within a week in liquid culture conditions. This highlights the compound's potential for bioremediation strategies targeting aromatic hydrocarbon pollutants.

| Time (hours) | Methyl Benzoate Concentration (mg/L) | Benzoic Acid Production (mg/L) |

|---|---|---|

| 0 | 100 | 0 |

| 24 | 50 | 30 |

| 48 | 10 | 70 |

| 72 | <1 | >90 |

Wirkmechanismus

Molecular Targets and Pathways:

- The compound’s effects are primarily due to its chemical reactivity, particularly the presence of chlorine atoms and the ester group. These functional groups can participate in various chemical reactions, leading to the formation of different products with potential biological activities.

Vergleich Mit ähnlichen Verbindungen

Methyl 2,5-dichlorobenzoate: Similar structure but lacks the methyl group at position 3.

2,5-Dichlorobenzoic acid: The carboxylic acid derivative without esterification.

2,4-Dichlorobenzoic acid: Similar structure but with chlorine atoms at positions 2 and 4 instead of 2 and 5.

Uniqueness:

Methyl 2,5-dichloro-3-methylbenzoate: is unique due to the specific positioning of the chlorine atoms and the methyl group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications and research studies.

Biologische Aktivität

Methyl 2,5-dichloro-3-methylbenzoate (also known as this compound) is a compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula C9H8Cl2O2 and is characterized by the presence of two chlorine atoms and a methyl group on the aromatic ring. The compound can be synthesized through esterification processes involving 2,5-dichloro-3-methylbenzoic acid and methanol under acidic conditions.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including those resistant to conventional antibiotics. For instance, studies have shown that it can inhibit the growth of Burkholderia cepacia, a bacterium known for its resilience in harsh environments and its role in chronic infections .

2. Antifungal Activity

In addition to its antibacterial properties, this compound also demonstrates antifungal effects. It has been evaluated against several fungal pathogens, showing effectiveness in inhibiting their growth. This property makes it a candidate for further development as an antifungal agent .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with cellular targets such as enzymes or receptors, potentially leading to the inhibition of specific biochemical pathways .

Case Studies and Research Findings

Case Study 1: Degradation by Microorganisms

A notable study highlighted the ability of Burkholderia cepacia to degrade methyl benzoate derivatives, including this compound. The strain was able to utilize these compounds as carbon sources, indicating potential bioremediation applications .

Case Study 2: Structure-Activity Relationship

Research into similar compounds has demonstrated that structural modifications can significantly affect biological activity. For example, variations in chlorine substitution patterns on the benzene ring have been shown to alter antimicrobial efficacy . This suggests that further synthetic modifications of this compound could enhance its biological properties.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C9H8Cl2O2 |

| Antimicrobial Activity | Effective against B. cepacia |

| Antifungal Activity | Effective against various fungi |

| Solubility | Moderately soluble in water |

| Toxicity | Moderate mammalian oral toxicity |

Eigenschaften

IUPAC Name |

methyl 2,5-dichloro-3-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHPAAKIJHBLRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C(=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.